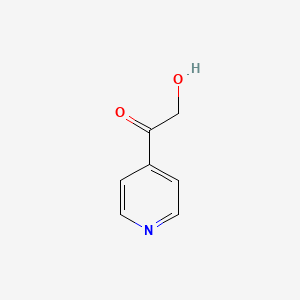

2-Hydroxy-1-(4-pyridyl)ethanone

Descripción

Historical Context and Initial Academic Inquiries into 2-Hydroxy-1-(4-pyridyl)ethanone

Detailed historical records outlining the initial synthesis and early academic investigations specifically for this compound (CAS Number: 274920-20-6) are not extensively documented in readily accessible scientific literature. matrix-fine-chemicals.comchemicalbook.com Its emergence is likely rooted in broader explorations of pyridyl ketones and their derivatives. The synthesis of related structures, such as isomers and substituted analogues, has been a continuous area of study, suggesting that the preparation of this compound may have been achieved as part of these larger research programs. The study of pyridinone-containing compounds, which share structural similarities, has a rich history due to their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. frontiersin.orgnih.gov

Structural Framework and Pharmacophoric Significance of the this compound Motif in Chemical Space

The structure of this compound comprises a pyridine (B92270) ring substituted at the 4-position with a 2-hydroxyethan-1-one group. The pyridine ring, a bioisostere of benzene (B151609), can engage in various non-covalent interactions, including hydrogen bonding and π-stacking. The α-hydroxy ketone moiety is a versatile functional group known for its ability to participate in hydrogen bonding as both a donor (from the hydroxyl group) and an acceptor (from the carbonyl and hydroxyl oxygens). quora.comebi.ac.uk This dual hydrogen-bonding capability makes the motif a significant pharmacophore, a molecular feature responsible for a drug's pharmacological activity. nih.govnih.gov The ability of such motifs to interact with biological targets is a key area of investigation in drug discovery. frontiersin.org

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 274920-20-6 | matrix-fine-chemicals.com |

| Molecular Formula | C₇H₇NO₂ | matrix-fine-chemicals.com |

| Molecular Weight | 137.14 g/mol | matrix-fine-chemicals.com |

| IUPAC Name | 2-hydroxy-1-(pyridin-4-yl)ethanone | matrix-fine-chemicals.com |

Current Research Landscape and Future Trajectories for this compound Studies

While dedicated studies on this compound are limited, its role as a chemical intermediate in the synthesis of more complex molecules is an area of active research. The reactivity of the α-hydroxy ketone functionality allows for a variety of chemical transformations, making it a useful building block for creating diverse molecular architectures. For instance, α-hydroxy ketones can undergo oxidation, reduction, and condensation reactions to yield a range of derivatives.

The future of research on this compound is likely to be in its application as a scaffold for the development of novel compounds with potential biological activities. The pyridyl moiety is a common feature in many approved drugs, and its combination with the reactive α-hydroxy ketone group offers a promising starting point for the design of new therapeutic agents. nih.gov Furthermore, computational studies can be employed to predict the binding of this compound derivatives to various biological targets, guiding synthetic efforts towards molecules with desired pharmacological profiles. The development of new synthetic methodologies for creating libraries of compounds based on this scaffold will be crucial for exploring its full potential in medicinal chemistry and materials science. rsc.orgresearchgate.net

Structure

3D Structure

Propiedades

IUPAC Name |

2-hydroxy-1-pyridin-4-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c9-5-7(10)6-1-3-8-4-2-6/h1-4,9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVONKSJMCMQBFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376252 | |

| Record name | 2-hydroxy-1-pyridin-4-ylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

274920-20-6 | |

| Record name | 2-hydroxy-1-pyridin-4-ylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Hydroxy 1 4 Pyridyl Ethanone and Its Precursors

Chemo- and Regioselective Synthesis of the 2-Hydroxy-1-(4-pyridyl)ethanone Scaffold

Achieving chemo- and regioselectivity is paramount in the synthesis of complex molecules like this compound. This involves controlling which functional groups react and at which position in the molecule, thereby avoiding the need for cumbersome protection and deprotection steps.

Direct condensation reactions represent a fundamental approach to forming the carbon skeleton of hydroxy ketones. A notable strategy involves the base-mediated condensation of ketones with pyridinecarboxylates to produce 4-Hydroxy-4-(pyridyl)alk-3-en-2-ones, which are tautomers of the desired α-hydroxy ketone structure. nih.gov This method provides a straightforward route to the core structure. For instance, the reaction of various ketones with methyl isonicotinate (B8489971) in the presence of a base like sodium hydride can yield the corresponding pyridyl-substituted hydroxyenones.

Another relevant approach is the Blaise reaction, where an organozinc intermediate, generated from a Reformatsky reagent and a nitrile, reacts with propiolates. nih.gov This tandem reaction proceeds in a chemo- and regioselective manner to afford 2-pyridone derivatives in high yields. nih.govresearchgate.net While this produces a pyridone ring, the underlying principles of controlling reactivity between multiple functional groups are directly applicable to the synthesis of the this compound scaffold.

The table below summarizes representative examples of condensation reactions for the synthesis of pyridyl hydroxyenones, which are structurally related to the target compound.

Table 1: Synthesis of 4-Hydroxy-4-(pyridyl)alk-3-en-2-ones via Condensation Data derived from studies on base-mediated condensation reactions. nih.gov

| Ketone Reactant | Pyridine (B92270) Ester | Base | Product Structure |

|---|---|---|---|

| Acetone (B3395972) | Methyl isonicotinate | NaH | 4-hydroxy-4-(4-pyridyl)but-3-en-2-one |

| Acetophenone | Ethyl isonicotinate | LiHMDS | 1-phenyl-3-hydroxy-3-(4-pyridyl)prop-2-en-1-one |

| Cyclohexanone | Methyl isonicotinate | NaH | 2-(hydroxy(pyridin-4-yl)methylene)cyclohexan-1-one |

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials. nih.gov This approach is valued for its operational simplicity, time and energy savings, and high convergence. nih.gov

The Hantzsch dihydropyridine (B1217469) synthesis, a classic MCR, combines an aldehyde, two equivalents of a β-keto ester, and ammonia (B1221849) to form a dihydropyridine ring. mdpi.com A modified Hantzsch reaction using 2-nitroacetophenone, acetaldehyde (B116499) diethyl acetal, a β-dicarbonyl compound, and ammonium (B1175870) acetate (B1210297) has been used to create 4-methyl-substituted 5-nitro-1,4-dihydropyridines. mdpi.com By selecting appropriate starting materials, such as 4-pyridinecarboxaldehyde, it is conceivable to adapt MCRs to build derivatives of the this compound scaffold. For example, a one-pot reaction of an appropriate aldehyde, malononitrile, and a suitable ketone can lead to complex pyridone structures. nih.govresearchgate.net

The versatility of MCRs allows for the synthesis of a wide array of heterocyclic structures, including those with potential as bioactive agents. nih.gov

The synthesis of single-enantiomer compounds is crucial in the pharmaceutical industry. Asymmetric synthesis aims to produce a target molecule as a single enantiomer. ethz.ch For chiral α-hydroxy ketones like this compound, several strategies can be employed. These include using a chiral starting material, resolving a racemic mixture, or using chiral auxiliaries or catalysts. ethz.ch

One approach involves the asymmetric addition of a nucleophile to an imine derived from a pyridinecarboxaldehyde. For example, the addition of chloromethyllithium to an imine derived from 2-pyridinecarboxaldehyde (B72084) and a chiral amino alcohol derivative yielded a chiral aziridine (B145994) with good diastereoselectivity. nih.gov While this targets a different pyridine isomer, the principle of using a chiral auxiliary to direct the stereochemical outcome is broadly applicable.

Biocatalysis offers a powerful tool for asymmetric synthesis. nih.gov The asymmetric reduction of a precursor diketone, such as 1-(4-pyridyl)ethane-1,2-dione, using a ketoreductase enzyme could yield the chiral hydroxy ketone with high enantiomeric excess. researchgate.net Furthermore, biocatalytic strategies using thiamine (B1217682) diphosphate-dependent lyases (ThDP-lyases) can catalyze the carboligation of an aldehyde (e.g., 4-pyridinecarboxaldehyde) with another aldehyde to form enantiomerically enriched α-hydroxy ketones. nih.govresearchgate.net

Table 2: Potential Asymmetric Routes to Chiral this compound Based on established asymmetric and biocatalytic methodologies. nih.govnih.govresearchgate.net

| Synthetic Strategy | Precursor(s) | Chiral Source / Catalyst | Key Feature |

|---|---|---|---|

| Chiral Auxiliary | 4-Pyridinecarboxaldehyde, Chiral Amine | Chiral Amine | Diastereoselective addition of a nucleophile. nih.gov |

| Asymmetric Reduction | 1-(4-Pyridyl)ethane-1,2-dione | Chiral Ketoreductase (KRED) | Enantioselective reduction of one ketone group. researchgate.net |

| Asymmetric Carboligation | 4-Pyridinecarboxaldehyde, Formaldehyde | ThDP-dependent Lyase | Enantioselective C-C bond formation. nih.govresearchgate.net |

Sustainable and Green Chemistry Applications in this compound Synthesis

Green and sustainable chemistry aim to design chemical products and processes that minimize the use and generation of hazardous substances. colab.wsdoi.org This involves principles like using renewable feedstocks, employing catalytic reactions, and designing for energy efficiency.

One of the core principles of green chemistry is the reduction or elimination of volatile organic solvents. wikipedia.org Performing reactions in water or under solvent-free conditions is highly desirable. doi.org

Multicomponent reactions are often amenable to solvent-free conditions. For instance, the one-pot synthesis of polyfunctionalized 4H-pyrans has been achieved by reacting various aldehydes, dimedone, pyrrolidine, and tetronic acid using InCl₃ as a catalyst under solvent-free conditions. nih.gov Similarly, a glycine-catalyzed MCR to produce furo[3,4-b]pyran derivatives was successfully conducted in water at 60 °C, highlighting the feasibility of aqueous synthesis. nih.gov These examples demonstrate that complex heterocyclic scaffolds, analogous to derivatives of this compound, can be constructed using environmentally benign reaction media.

Catalytic processes are preferred over stoichiometric reactions as they reduce waste by using small amounts of a catalyst that can be recycled. rsc.org Biocatalysis, the use of enzymes or whole microorganisms to perform chemical transformations, is particularly attractive from a green chemistry perspective due to the high selectivity, mild reaction conditions, and biodegradability of the catalysts. nih.gov

For the synthesis of chiral this compound, biocatalytic redox processes are highly effective. nih.gov Whole-cell biotransformations can achieve the selective reduction of a diketone or the selective oxidation of a vicinal diol to afford the target α-hydroxy ketone with high yield and enantiomeric excess. nih.gov The development of tailor-made enzymes through directed evolution has revolutionized the synthesis of chiral molecules. For example, a transaminase was engineered to produce the antidiabetic drug sitagliptin (B1680988) from a prositagliptin ketone with high efficiency and enantiopurity, replacing a rhodium-based chemical catalyst. researchgate.net This highlights the potential for developing a specific enzyme for the large-scale, sustainable synthesis of chiral amines or alcohols derived from this compound.

Table 3: Comparison of Catalytic Strategies Illustrating principles of chemical and biological catalysis. nih.govresearchgate.netrsc.org

| Catalysis Type | Catalyst Example | Reaction Type | Advantages |

|---|---|---|---|

| Chemocatalysis | Iron (III) Fluoride (FeF₃) | Reductive Deoxygenation | Enables direct, selective functionalization of alcohols. rsc.org |

| Biocatalysis | Ketoreductase (KRED) | Asymmetric Ketone Reduction | High enantioselectivity, mild conditions, biodegradable. researchgate.net |

| Biocatalysis | ThDP-dependent Lyase | Asymmetric Carboligation | Forms chiral C-C bonds from simple aldehydes. nih.gov |

Flow Chemistry and Continuous Processing Techniques for this compound Production

Flow chemistry, or continuous flow processing, has emerged as a transformative technology in organic synthesis, offering significant advantages over traditional batch methods. Its application to the synthesis of heterocyclic compounds is particularly noteworthy due to enhanced control over reaction parameters, improved safety, and scalability. nih.gov While specific literature on the continuous flow synthesis of this compound is not extensively detailed, the principles can be applied based on established flow syntheses of pyridyl ketones and other heterocycles. researchgate.netuc.ptgalchimia.com

The inherent benefits of flow chemistry include superior heat and mass transfer, precise control over residence time, and the ability to safely handle hazardous reagents and intermediates. nih.gov For the production of this compound, a hypothetical continuous process could involve the reaction of a 4-pyridyl organometallic reagent with a suitable electrophile. For instance, 4-lithiopyridine (B8661376) or a corresponding Grignard reagent could be generated and reacted in-line with a protected hydroxyacetyl synthon. researchgate.netuni-muenchen.de

A plausible multi-step flow setup could be designed as follows:

Step 1: Reagent Preparation and Introduction. Solutions of the 4-pyridyl precursor and the acylating agent would be prepared separately and introduced into the flow system using precision pumps.

Step 2: Reaction in a Microreactor. The reagents would be mixed in a T-mixer and passed through a heated or cooled coil reactor. The precise temperature control (from -78°C for sensitive organometallics to high temperatures for sluggish reactions) and short residence times can significantly improve reaction rates and selectivity, minimizing byproduct formation. acs.org

Step 3: In-line Quenching and Workup. The reaction stream could be directly quenched by introducing an aqueous solution. Subsequent in-line liquid-liquid extraction could separate the organic product stream from aqueous waste.

Step 4: In-line Purification. The crude product stream could be passed through a column packed with a scavenger resin or silica (B1680970) gel for continuous purification, yielding the final product without the need for traditional, labor-intensive workup procedures. uc.pt

This approach, often termed "reaction telescoping," allows for multiple chemical transformations to occur sequentially without the isolation of intermediates, leading to a highly efficient and automated process. uc.pt Such a system would be particularly advantageous for scaling up production, as throughput can be increased by simply running the system for longer periods or by parallelizing multiple reactor lines. nih.gov

Optimization of Reaction Conditions and Isolation Procedures for this compound

The efficient synthesis of this compound relies heavily on the optimization of reaction parameters to maximize yield and purity while minimizing reaction time and waste. Key variables in the synthesis, which often involves the acylation of a pyridine derivative or the oxidation of a suitable precursor, include the choice of catalyst, solvent, temperature, and base.

Drawing parallels from the synthesis of analogous aryl ketones, a systematic approach to optimization is crucial. For example, in the copper-catalyzed synthesis of 2-tert-butoxy-1-arylethanones, various copper salts, solvents, and temperatures were screened to find the optimal conditions. organic-chemistry.org A similar optimization process can be envisioned for the synthesis of this compound.

Table 1: Illustrative Optimization of Reaction Conditions for a Model Ketone Synthesis

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | CuCl (10) | DCE | 80 | 12 | 77 |

| 2 | CuBr (10) | DCE | 80 | 12 | 65 |

| 3 | CuI (10) | DCE | 80 | 12 | 58 |

| 4 | Cu(OAc)₂ (10) | DCE | 80 | 12 | 41 |

| 5 | CuCl (10) | CH₃CN | 80 | 12 | 55 |

| 6 | CuCl (10) | Toluene | 80 | 12 | 62 |

| 7 | CuCl (10) | DCE | 60 | 24 | 45 |

| 8 | CuCl (10) | DCE | 100 | 8 | 72 |

This table is illustrative, based on data for a related synthesis of 2-tert-butoxy-1-arylethanones, demonstrating a typical optimization process. organic-chemistry.org

The choice of precursors is also critical. Syntheses can start from 4-acetylpyridine (B144475), which can be converted to an oxime and subsequently rearranged, or from pyridine-4-carboxylic acid derivatives condensed with a suitable ketone enolate. orgsyn.orgnih.gov

Isolation and Purification:

Once the reaction is complete, a robust isolation and purification procedure is necessary to obtain this compound in high purity. A typical procedure involves:

Quenching and Extraction: The reaction mixture is first neutralized or quenched (e.g., with an aqueous solution of ammonium chloride or sodium bicarbonate). The product is then extracted from the aqueous phase into an immiscible organic solvent such as dichloromethane, ethyl acetate, or ether. google.com

Washing and Drying: The combined organic layers are washed with brine to remove residual water and inorganic salts, and then dried over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate. google.com

Purification:

Crystallization: If the crude product is a solid and of sufficient purity, recrystallization from a suitable solvent or solvent mixture is an effective purification method. This was shown to be effective for purifying the E-isomer of 4-acetylpyridine oxime, a related precursor. orgsyn.org

Column Chromatography: For mixtures that are difficult to separate by crystallization, silica gel column chromatography is the method of choice. A gradient of solvents, typically starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is used to elute the components of the mixture, allowing for the isolation of the pure ketone.

Bisulfite Extraction: A specific method for purifying reactive ketones involves the use of sodium bisulfite. nih.govnih.gov The ketone forms a charged bisulfite adduct which is soluble in the aqueous phase, allowing it to be separated from non-carbonyl impurities. The ketone can then be regenerated by treating the aqueous layer with a base. nih.gov This technique is particularly useful for removing unreacted aldehydes or other ketones from the product mixture.

The final, purified product's identity and purity are typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Mechanistic Investigations of 2 Hydroxy 1 4 Pyridyl Ethanone Reactivity and Transformation Pathways

Electrophilic and Nucleophilic Character of the 2-Hydroxy-1-(4-pyridyl)ethanone Functional Groups

The reactivity of this compound is governed by the electrophilic and nucleophilic nature of its constituent functional groups. An electrophile is a chemical species that is "electron-loving" and accepts a pair of electrons, while a nucleophile is "nucleus-loving" and donates an electron pair to form a new covalent bond. masterorganicchemistry.comvaia.com

In this compound, the primary electrophilic site is the carbonyl carbon atom. The high electronegativity of the oxygen atom in the carbonyl group (C=O) withdraws electron density from the carbon atom, rendering it electron-deficient and susceptible to attack by nucleophiles. vaia.com This electrophilic character is fundamental to many of its reactions.

The nucleophilic sites within the molecule include the oxygen atom of the hydroxyl group and the nitrogen atom of the pyridine (B92270) ring. Both atoms possess lone pairs of electrons that can be donated to an electrophile. vaia.comvaia.com The hydroxyl oxygen can act as a nucleophile, for example, in reactions involving protonation or coordination to metal centers. The pyridine nitrogen, also with a lone pair of electrons, contributes to the molecule's ability to act as a base or a ligand in coordination chemistry. libretexts.orgncert.nic.in The protonation state significantly impacts nucleophilicity; for instance, a deprotonated hydroxyl group (alkoxide) is a much stronger nucleophile than the neutral hydroxyl group. libretexts.org

The interplay between these electrophilic and nucleophilic centers dictates the molecule's reactivity in various chemical transformations.

Table 1: Electrophilic and Nucleophilic Sites in this compound

| Functional Group | Atom | Character | Rationale |

| Carbonyl | Carbon | Electrophilic | Electron-withdrawing effect of the adjacent oxygen atom. vaia.com |

| Carbonyl | Oxygen | Nucleophilic | Presence of lone pair electrons. vaia.com |

| Hydroxyl | Oxygen | Nucleophilic | Presence of lone pair electrons. ncert.nic.in |

| Pyridine Ring | Nitrogen | Nucleophilic | Presence of a lone pair of electrons. |

Tautomeric Equilibria and Intramolecular Rearrangements Involving the this compound Structure

This compound is related to the class of hydroxypyridines which are known to exhibit tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and the location of a double bond. wikipedia.orgchemtube3d.com Specifically, 2- and 4-hydroxypyridines can exist in equilibrium with their pyridone tautomers. chemtube3d.com This equilibrium is sensitive to the solvent's properties. wuxibiology.com For instance, non-polar solvents tend to favor the 2-hydroxypyridine (B17775) form, while polar solvents like water and alcohols favor the 2-pyridone form. wikipedia.org

While direct studies on the tautomerism of this compound are not extensively detailed in the provided results, the principles governing hydroxypyridine tautomerism are relevant. The molecule contains a hydroxyl group attached to a carbon adjacent to a carbonyl group, which can potentially undergo keto-enol tautomerism. However, the dominant tautomeric equilibrium in the context of the pyridine ring is between the hydroxy form and the pyridone form.

The stability of the tautomers is influenced by factors such as aromaticity and bond energies. The pyridone form often benefits from the strength of the carbon-oxygen double bond. chemtube3d.com Computational studies on similar systems, like 2-hydroxypyridine, show that the presence of water molecules can significantly lower the energy barrier for tautomerization, favoring the pyridone form through hydrogen bonding. wuxibiology.com

Intramolecular rearrangements, aside from tautomerization, are also a possibility. For instance, intramolecular hydrogen bonding can occur between the hydroxyl group and the carbonyl oxygen, or the pyridine nitrogen, which can influence the molecule's conformation and reactivity.

Oxidation, Reduction, and Hydrolysis Reactions of this compound

The functional groups within this compound make it susceptible to oxidation, reduction, and hydrolysis reactions.

Oxidation: The primary alcohol group (-CH₂OH) in this compound can be oxidized. Depending on the oxidizing agent and reaction conditions, this can yield the corresponding aldehyde or carboxylic acid. The α-hydroxylation of ketones is a known transformation, and various methods exist for this purpose, such as using Oxone in the presence of a catalyst. organic-chemistry.org For instance, the oxidation of alkyl aryl ketones can produce α-hydroxyalkyl aryl ketones. organic-chemistry.org

Reduction: The carbonyl group (C=O) is the primary site for reduction. Catalytic hydrogenation or the use of reducing agents like sodium borohydride (B1222165) can reduce the ketone to a secondary alcohol, yielding 1-(4-pyridyl)ethane-1,2-diol.

Hydrolysis: The term hydrolysis refers to the cleavage of chemical bonds by the addition of water. In the context of this compound, while the core structure is generally stable to hydrolysis under neutral conditions, the molecule can participate in hydrolysis reactions under acidic or basic conditions, particularly if it is part of a larger, more complex molecule or if it undergoes reactions that form hydrolyzable intermediates. For example, nitriles, which can be related to the synthesis of such compounds, can be hydrolyzed to carboxylic acids under acidic or alkaline conditions. libretexts.org

Role of this compound as a Ligand in Coordination Chemistry and Metal-Catalyzed Reactions

With its multiple potential donor sites—the pyridine nitrogen, the carbonyl oxygen, and the hydroxyl oxygen—this compound can act as a versatile ligand in coordination chemistry. nih.gov Ligands are ions or molecules that bind to a central metal atom to form a coordination complex. The pyridine nitrogen, with its available lone pair, is a common coordination site for a wide variety of metals. mdpi.com

The hydroxyl and carbonyl groups can also participate in chelation, where the ligand binds to the metal ion through multiple donor atoms, forming a stable ring structure. This chelating ability can enhance the stability of the resulting metal complexes. The coordination chemistry of similar molecules, such as 4-hydroxy-3-nitro-2H-chromen-2-one, demonstrates the versatility of such polyfunctional ligands, which can act as monodentate or bidentate chelating agents. nih.gov

In the realm of metal-catalyzed reactions, the pyridyl group of this compound can act as a directing group. nih.gov Directing groups are functional groups within a substrate that guide the catalyst to a specific reaction site, often a C-H bond, enabling selective functionalization. For instance, the 2-pyridyl group is widely used as a directing group in palladium-catalyzed C-H activation and acylation reactions. nih.gov This suggests that this compound could be a substrate in such directed reactions, where the pyridyl nitrogen coordinates to the metal catalyst, facilitating reactions at a specific position on the pyridine ring or the acyl chain.

Table 2: Potential Coordination Modes of this compound

| Coordination Mode | Donor Atoms Involved |

| Monodentate | Pyridine Nitrogen |

| Monodentate | Carbonyl Oxygen |

| Monodentate | Hydroxyl Oxygen |

| Bidentate (Chelation) | Pyridine Nitrogen and Carbonyl Oxygen |

| Bidentate (Chelation) | Carbonyl Oxygen and Hydroxyl Oxygen |

| Bridging | Coordination to two or more metal centers |

C-C Bond Cleavage and Formation Mechanisms Relevant to this compound

Carbon-carbon bond formation and cleavage are fundamental processes in organic synthesis, allowing for the construction and modification of molecular skeletons. fiveable.me

C-C Bond Formation: this compound can participate in C-C bond formation reactions in several ways. The carbon atom alpha to the carbonyl group is acidic and can be deprotonated to form an enolate. This enolate is a powerful nucleophile that can attack various electrophiles, such as alkyl halides or other carbonyl compounds (as in an aldol (B89426) reaction), to form a new C-C bond. fiveable.me Furthermore, the pyridyl group can direct metal-catalyzed C-H activation, leading to the formation of C-C bonds at specific positions on the pyridine ring. nih.gov Reactions like the Friedel-Crafts acylation, though typically involving aromatic rings, provide a conceptual basis for the formation of C-C bonds adjacent to a carbonyl group. youtube.com

C-C Bond Cleavage: While less common than C-C bond formation, cleavage reactions can occur under specific conditions. For instance, in the presence of strong oxidizing agents or under certain catalytic conditions, the C-C bond between the carbonyl group and the hydroxymethyl group could potentially be cleaved. Transition metal-catalyzed reactions have been developed that involve C-C bond cleavage as a key step, for example, in cascade reactions that lead to the formation of complex bicyclic systems. digitellinc.com These advanced synthetic methods highlight the possibility of cleaving C-C bonds under the influence of a suitable catalyst.

Computational and Theoretical Studies on the Electronic and Molecular Structure of 2 Hydroxy 1 4 Pyridyl Ethanone

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the electronic properties and stability of a molecule. These methods provide insights into the molecular orbitals, charge distribution, and energetic landscape.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and for mapping the potential energy surface to identify stable conformers and transition states. A comprehensive search for DFT studies specifically applied to 2-Hydroxy-1-(4-pyridyl)ethanone did not yield any dedicated publications or datasets. Such a study would typically involve various functionals and basis sets to calculate properties like bond lengths, bond angles, dihedral angles, and the relative energies of different conformations.

Ab Initio Methods for High-Accuracy Predictions of this compound Properties

Ab initio methods are computationally intensive techniques that are derived directly from theoretical principles without the inclusion of experimental data. They are often used to obtain highly accurate predictions of molecular properties. There is no available research that employs ab initio calculations to predict the properties of this compound. Such studies would provide benchmark data for its electronic energy, dipole moment, and other electronic properties.

Prediction of Spectroscopic Signatures of this compound through Theoretical Modeling

Theoretical modeling can be a powerful tool for predicting and interpreting spectroscopic data, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. However, no theoretical studies focused on predicting the spectroscopic signatures of this compound could be located. Such research would involve calculating vibrational frequencies and chemical shifts to aid in the experimental characterization of the compound.

Advanced Spectroscopic and Analytical Methodologies for the Characterization and Quantification of 2 Hydroxy 1 4 Pyridyl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the definitive structural elucidation of 2-Hydroxy-1-(4-pyridyl)ethanone in both solution and solid states. nih.govspringernature.com

1D and 2D NMR Techniques for Proton and Carbon Assignment

One-dimensional (1D) and two-dimensional (2D) NMR experiments are instrumental in assigning the proton (¹H) and carbon (¹³C) signals of this compound, providing a complete picture of its molecular connectivity.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays characteristic signals corresponding to its distinct proton environments. The protons on the pyridine (B92270) ring typically appear in the aromatic region, while the methylene (B1212753) protons adjacent to the hydroxyl and carbonyl groups, and the hydroxyl proton itself, resonate in specific upfield regions. The exact chemical shifts can be influenced by the solvent used.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Key signals include those for the carbonyl carbon, the carbon bearing the hydroxyl group, and the distinct carbons of the pyridine ring.

2D NMR Spectroscopy: Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed to establish connectivity. libretexts.orglibretexts.orgoxinst.com COSY spectra reveal proton-proton couplings, for instance, between adjacent protons on the pyridine ring. libretexts.orglibretexts.orgoxinst.comresearchgate.netresearchgate.net HSQC spectra correlate directly bonded proton and carbon atoms, aiding in the unambiguous assignment of both ¹H and ¹³C signals.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2/C6 (Pyridine) | 8.8 | 151.0 |

| C3/C5 (Pyridine) | 7.8 | 121.5 |

| CH₂ | 4.8 | 65.0 |

| C=O | - | 195.0 |

| OH | Variable | - |

Note: These are predicted values and may vary based on experimental conditions.

Solid-State NMR and Advanced Pulse Sequences for this compound Analysis

Solid-state NMR (ssNMR) provides insights into the structure and dynamics of this compound in its solid form. nih.govspringernature.com Techniques like Magic Angle Spinning (MAS) are used to average out anisotropic interactions, resulting in higher resolution spectra. nih.gov Advanced pulse sequences can further enhance spectral resolution and provide information on through-space proximities and molecular packing. For paramagnetic variants of related structures, ssNMR can offer valuable data on the local structure. rsc.org

Mass Spectrometry (MS) Techniques for Identification and Quantification

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound, as well as for its quantification in various matrices.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule with a high degree of confidence. nih.govpnnl.gov For this compound (C₇H₇NO₂), the expected monoisotopic mass is approximately 137.0477 g/mol . matrix-fine-chemicals.com HRMS can confirm this mass with high precision, distinguishing it from other compounds with the same nominal mass.

Interactive Data Table: Key Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₇H₇NO₂ | matrix-fine-chemicals.com |

| Molecular Weight | 137.138 g/mol | matrix-fine-chemicals.com |

| Exact Mass | 137.0477 Da | alfa-chemistry.com |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is employed to study the fragmentation pathways of this compound. In an MS/MS experiment, the molecular ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. nih.gov The analysis of these fragments provides valuable structural information. The fragmentation of pyridine-containing compounds often involves cleavages within the side chain and preservation of the pyridine ring. researchgate.net The specific fragmentation pattern of this compound can serve as a fingerprint for its identification.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The C=O stretching vibration of the ketone typically appears as a strong band around 1680-1700 cm⁻¹. Vibrations associated with the pyridine ring, such as C=C and C=N stretching, are observed in the 1600-1400 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds. The symmetric vibrations of the pyridine ring are often strong in the Raman spectrum.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H | Stretching | 3400-3200 (broad) |

| C=O | Stretching | 1680-1700 |

| C=C, C=N (Pyridine) | Stretching | 1600-1400 |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C-H (Aliphatic) | Stretching | 3000-2850 |

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible spectroscopy is a fundamental technique for probing the electronic structure of this compound. The molecule's chromophoric system, which includes the pyridine ring and the carbonyl group, gives rise to characteristic electronic transitions when it absorbs ultraviolet or visible light.

The spectrum of this compound is expected to exhibit two primary types of electronic transitions:

π → π* transitions: These higher-energy absorptions arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic pyridine ring and the carbonyl group. The conjugation between the pyridine ring and the ketone moiety influences the energy of these transitions.

n → π* transitions: This lower-energy transition involves the excitation of a non-bonding electron (from the lone pair on the carbonyl oxygen) to an antibonding π* orbital of the carbonyl group. These transitions are typically less intense than π → π* transitions.

The position and intensity of these absorption bands are sensitive to the solvent environment. Furthermore, the pH of the solution can significantly alter the UV-Vis spectrum. The pyridine nitrogen can be protonated in acidic conditions, and the hydroxyl group can be deprotonated in basic conditions, both of which affect the electronic distribution and conjugation within the molecule, leading to shifts in the absorption maxima (λmax). For instance, a related isomer, 4-(2′,5′-dihydroxyphenyl)pyridine, demonstrates distinct pH-dependent absorption patterns; in neutral solution, it shows an absorption band at 260 nm, which shifts upon protonation in acidic media, with new bands appearing at 290 nm and between 360–390 nm mdpi.com. A similar behavior would be anticipated for this compound.

Table 1: Expected UV-Visible Absorption Data for this compound

| Transition Type | Expected λmax Range (nm) | Characteristics |

|---|---|---|

| π → π* | 200 - 280 | High intensity, sensitive to conjugation and substitution on the pyridine ring. |

| n → π* | 280 - 400 | Low intensity, characteristic of the carbonyl group, may experience a blue shift in polar solvents. |

X-Ray Crystallography for Solid-State Structure Determination of this compound and its Complexes

X-ray crystallography provides the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state of this compound and its coordination complexes. This technique yields a detailed molecular structure, including bond lengths, bond angles, and torsional angles, which are essential for understanding the molecule's conformation and intermolecular interactions, such as hydrogen bonding.

Table 2: Illustrative Crystallographic Data Parameters for a Pyridyl Ketone Derivative

| Parameter | Example Value | Significance |

|---|---|---|

| Crystal System | Monoclinic | Describes the basic crystal lattice symmetry. |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |

| a (Å) | 8.207 (2) | Unit cell dimension. |

| b (Å) | 10.604 (2) | Unit cell dimension. |

| c (Å) | 10.642 (2) | Unit cell dimension. |

| β (°) | 106.43 (3) | Unit cell angle. |

| V (ų) | 888.3 (3) | Volume of the unit cell. |

| Z | 4 | Number of molecules per unit cell. |

Data based on a related structure, (2RS)-3-Hydroxy-2-methyl-2-(2-pyridyl)imidazolidine-4-one iucr.org.

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for the separation, purification, and purity assessment of this compound. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most relevant techniques.

High-Performance Liquid Chromatography (HPLC) Method Development

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the premier method for the analysis of this compound due to its polarity. Method development typically involves optimizing the stationary phase, mobile phase composition, and detector settings to achieve high resolution and sensitivity.

Stationary Phase: A C18 (octadecylsilyl) column is the most common choice for separating polar aromatic compounds like pyridyl ketones. These columns provide excellent hydrophobic interaction capabilities.

Mobile Phase: A mixture of a buffered aqueous solution and an organic modifier, such as acetonitrile (B52724) or methanol, is typically used. The separation is achieved by running a gradient elution, where the proportion of the organic solvent is increased over time. For instance, a method for related pyrrole (B145914) derivatives used a mobile phase of acetonitrile and a phosphate (B84403) buffer at pH 3 pensoft.netresearchgate.net.

Detection: Given the compound's chromophore, a UV-Vis detector is highly effective. The detection wavelength is usually set at one of the compound's absorption maxima (e.g., around 225 nm or 280 nm) to ensure high sensitivity researchgate.netnih.gov.

The method must be validated according to ICH guidelines for parameters such as linearity, precision, accuracy, specificity, and robustness to ensure reliable and reproducible results pensoft.netresearchgate.net.

Table 3: Typical HPLC Method Parameters for Analysis of Pyridyl Derivatives

| Parameter | Typical Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: Acetonitrile, B: Phosphate Buffer (pH 3.0) |

| Elution | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 225 nm or 280 nm |

| Column Temperature | 30 °C |

Parameters based on methods for related compounds pensoft.netresearchgate.net.

Gas Chromatography (GC) for Volatile Derivatives and Trace Analysis

Direct analysis of this compound by gas chromatography is challenging due to its low volatility and the presence of a polar hydroxyl group, which can cause peak tailing and adsorption on the column. Therefore, derivatization is a necessary step to convert the analyte into a more volatile and thermally stable form.

The most common derivatization technique for compounds containing hydroxyl and ketone groups is silylation researchgate.netnih.gov. This process replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group.

Derivatizing Agents: A widely used reagent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS) sigmaaldrich.com. The reaction converts the polar -OH group into a nonpolar -O-TMS ether, significantly increasing volatility. The ketone group can also be derivatized to form a silyl (B83357) enol ether under certain conditions.

GC Conditions: After derivatization, the TMS-ether of this compound can be analyzed using a standard non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane column). Detection is typically performed using a Flame Ionization Detector (FID) or, for greater specificity and structural information, a Mass Spectrometer (MS).

The derivatization procedure, including the choice of reagent, solvent (like pyridine), reaction time, and temperature, must be carefully optimized to ensure a complete reaction and avoid the formation of byproducts sigmaaldrich.com.

Electroanalytical Methods for the Determination of this compound

Electroanalytical techniques, such as voltammetry, offer a sensitive and often simple alternative for the quantification of electroactive species like this compound. The molecule contains functional groups that can be either oxidized or reduced at an electrode surface.

The electrochemical behavior is largely dictated by the pyridyl and ketone moieties. Studies on related compounds provide insight into the expected electrochemical processes. For example, the electrochemical reduction of 4-acetylpyridine (B144475) has been investigated on platinum single-crystal electrodes acs.org. This suggests that the carbonyl group in this compound can be electrochemically reduced. The adsorption geometry of the molecule on the electrode surface, influenced by the pyridine ring's nitrogen atom, plays a crucial role in the reduction mechanism acs.org.

Furthermore, phenolic compounds can be electrochemically oxidized. The oxidation of a similar structure, 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone, proceeds via the generation of a p-quinone imine intermediate nih.govresearchgate.net. It is plausible that the 4-pyridyl group could also undergo oxidation under certain conditions.

Techniques like cyclic voltammetry (CV) can be used to study the redox potentials and reversibility of these processes, while methods like square wave voltammetry (SWV) or differential pulse voltammetry (DPV) can be employed for quantitative analysis due to their higher sensitivity and better discrimination against background currents acs.org. The choice of working electrode (e.g., glassy carbon, platinum) and supporting electrolyte conditions (pH, buffer composition) are critical parameters for method development.

Derivatization and Analog Development Strategies for Expanding the Chemical Space of 2 Hydroxy 1 4 Pyridyl Ethanone

Modification at the Pyridyl Nitrogen of 2-Hydroxy-1-(4-pyridyl)ethanone

The nitrogen atom in the pyridine (B92270) ring of this compound is a key site for chemical modification. gcwgandhinagar.com Its lone pair of electrons allows for reactions typical of tertiary amines, such as protonation and quaternization. gcwgandhinagar.com

N-Alkylation and N-Oxidation:

N-Alkylation: The pyridyl nitrogen can be readily alkylated using various alkyl halides to form quaternary pyridinium (B92312) salts. gcwgandhinagar.com This modification introduces a permanent positive charge and alters the steric and electronic properties of the molecule. The choice of the alkylating agent allows for the introduction of a wide range of substituents, from simple alkyl chains to more complex functional groups. N-alkylation is a fundamental method for synthesizing nitrogen-containing compounds. nih.gov

N-Oxidation: The nitrogen atom can be oxidized to form the corresponding N-oxide. A common method for this transformation is the use of oxidizing agents like hydrogen peroxide. google.comgoogleapis.com For instance, 2-hydroxypyridine-1-oxide can be synthesized by the direct oxidation of 2-pyridone. google.comgoogleapis.com This modification introduces a polar N-O bond, which can influence the compound's solubility and ability to participate in hydrogen bonding.

These modifications are summarized in the table below:

| Modification | Reagent Type | Product | Key Feature |

| N-Alkylation | Alkyl halide | Quaternary pyridinium salt | Introduces a positive charge and steric bulk |

| N-Oxidation | Hydrogen peroxide | Pyridine-N-oxide | Introduces a polar N-O bond |

Functionalization of the Hydroxyl and Carbonyl Groups in this compound

The hydroxyl and carbonyl groups of the α-hydroxyketone moiety are prime targets for derivatization, offering numerous possibilities for altering the molecule's properties.

Esterification and Etherification of the Hydroxyl Group:

Esterification: The hydroxyl group can be esterified with various carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. organic-chemistry.org This reaction is often catalyzed by acids or coupling agents. Esterification can be used to mask the polar hydroxyl group, thereby increasing the lipophilicity of the molecule.

Etherification: The formation of ethers at the hydroxyl position can be achieved through reactions like the Williamson ether synthesis. This involves deprotonation of the hydroxyl group to form an alkoxide, followed by reaction with an alkyl halide.

Reactions of the Carbonyl Group:

Reduction: The carbonyl group can be reduced to a secondary alcohol, yielding a 1,2-diol. This transformation can be accomplished using various reducing agents, such as sodium borohydride (B1222165).

Ketalization/Acetalization: The carbonyl group can be protected by reacting it with an alcohol or a diol under acidic conditions to form a ketal or acetal. This is a reversible modification that can be used to temporarily mask the reactivity of the carbonyl group during other synthetic transformations.

Hydrazone Formation: The carbonyl group can react with hydrazine (B178648) derivatives to form hydrazones. For example, (1E)-1-(4-pyridinyl)ethanone [4-(2-hydroxy-5-methoxyphenyl)-1,3-thiazol-2-yl]hydrazone is a known derivative. sigmaaldrich.com

Condensation Reactions: The carbonyl group can participate in condensation reactions. For instance, base-mediated condensation with pyridinecarboxylates can yield 4-hydroxy-4-(pyridyl)alk-3-en-2-ones. nih.gov

A summary of these functionalization strategies is presented in the table below:

| Functional Group | Reaction Type | Reagent | Product |

| Hydroxyl | Esterification | Carboxylic acid/derivative | Ester |

| Hydroxyl | Etherification | Alkyl halide | Ether |

| Carbonyl | Reduction | Sodium borohydride | Secondary alcohol |

| Carbonyl | Ketalization | Alcohol/Diol | Ketal/Acetal |

| Carbonyl | Hydrazone formation | Hydrazine derivative | Hydrazone |

| Carbonyl | Condensation | Pyridinecarboxylate | 4-hydroxy-4-(pyridyl)alk-3-en-2-one |

Substitution and Annulation Reactions on the Pyridine Ring of this compound

The pyridine ring itself can be a target for further modification, although its electron-deficient nature influences its reactivity. imperial.ac.uk

Electrophilic and Nucleophilic Aromatic Substitution:

Electrophilic Aromatic Substitution (SEAr): The pyridine ring is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. gcwgandhinagar.comimperial.ac.uk Reactions typically require harsh conditions, and substitution is directed primarily to the C3 position. youtube.compearson.com The presence of activating groups on the ring can facilitate these reactions. youtube.com

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic attack, particularly at the C2 and C4 positions. gcwgandhinagar.comimperial.ac.uk The presence of a good leaving group at these positions is generally required for the reaction to proceed.

Annulation Reactions:

Annulation involves the construction of a new ring fused to the existing pyridine ring. This can be achieved through various strategies, often involving intramolecular cyclization reactions of appropriately functionalized derivatives. For example, a derivative with a side chain capable of cyclizing onto the pyridine ring could be synthesized.

The following table summarizes the substitution and annulation strategies:

| Reaction Type | Position | Conditions | Notes |

| Electrophilic Aromatic Substitution | C3 | Harsh | Pyridine ring is deactivated |

| Nucleophilic Aromatic Substitution | C2, C4 | Requires leaving group | Pyridine ring is activated for nucleophilic attack |

| Annulation | Various | Intramolecular cyclization | Builds a new fused ring |

Synthesis of Hybrid Molecules and Conjugates Incorporating the this compound Core

The this compound scaffold can be incorporated into larger molecular architectures to create hybrid molecules and conjugates. This strategy aims to combine the properties of the core structure with those of other chemical entities.

The synthesis of such molecules typically involves linking the this compound core to another molecule via one of its functional groups. For example, the hydroxyl group can be used as a handle to attach other molecules through an ester or ether linkage. Similarly, the pyridine nitrogen can be quaternized with a molecule containing a suitable leaving group.

An example of a related complex molecule is 2-hydroxy-1,2-di(pyridin-4-yl)ethan-1-one. nih.govstenutz.eu

Design and Synthesis of Prodrugs and Pro-compounds of this compound (Focus on chemical transformation, not efficacy)

The development of prodrugs is a common strategy to improve the physicochemical properties of a parent compound. nih.gov For this compound, both the hydroxyl and carbonyl groups, as well as the pyridyl nitrogen, can be chemically modified to create prodrugs that undergo in vivo transformation to release the active parent compound. ijpcbs.com

Carrier-Linked Prodrugs:

Ester Prodrugs: The hydroxyl group can be esterified with various promoieties to create ester prodrugs. ijpcbs.com These are often designed to be cleaved by esterase enzymes in the body. For example, bis-ester prodrugs can be synthesized, which are activated through a two-step intracellular process involving carboxylesterases and phosphodiesterases. nih.gov

Carbonate and Carbamate (B1207046) Prodrugs: The hydroxyl group can also be converted into a carbonate or carbamate linkage to a promoiety. These linkages can also be designed for enzymatic or chemical cleavage in vivo.

Bioprecursor Prodrugs:

A bioprecursor prodrug is a compound that is metabolized into the active drug through a chemical reaction such as oxidation or reduction. ijpcbs.comurjc.es For example, the carbonyl group of this compound could be masked in a form that is later oxidized or hydrolyzed to regenerate the ketone.

The table below outlines some prodrug strategies focusing on the chemical transformation:

| Prodrug Type | Modification Site | Linkage | Cleavage Mechanism |

| Carrier-Linked | Hydroxyl Group | Ester | Enzymatic (Esterases) |

| Carrier-Linked | Hydroxyl Group | Carbonate | Enzymatic/Chemical |

| Carrier-Linked | Hydroxyl Group | Carbamate | Enzymatic/Chemical |

| Bioprecursor | Carbonyl Group | Various | Oxidation/Reduction/Hydrolysis |

Applications of 2 Hydroxy 1 4 Pyridyl Ethanone in Advanced Organic Synthesis and Materials Science

2-Hydroxy-1-(4-pyridyl)ethanone as a Key Building Block in Complex Molecule Construction

This compound is a valuable precursor in the synthesis of more complex molecular architectures due to the reactivity of its functional groups. The hydroxyl group can be engaged in esterification or etherification reactions, the ketone can undergo condensation or reduction, and the pyridine (B92270) ring offers a site for quaternization or metal coordination. These reactive sites make it a versatile building block for creating a diverse range of organic compounds.

One notable application is in the synthesis of heterocyclic compounds. For instance, base-mediated condensation of ketones with pyridinecarboxylates can produce 4-hydroxy-4-(pyridyl)alk-3-en-2-ones. nih.gov This transformation highlights the utility of the keto-enol tautomerism of the 2-hydroxyethanone moiety in forming new carbon-carbon bonds. Such pyridyl-containing enones are of interest for their potential biological activities. nih.gov

Furthermore, the core structure of this compound is found within more complex pharmaceutical intermediates. While direct synthesis pathways from this specific starting material are not always explicitly detailed in the literature, its structural motifs are present in larger molecules with potential therapeutic applications. The development of efficient synthetic routes to enantiomerically enriched alpha-hydroxy ketones is a significant area of research in the pharmaceutical industry, as this moiety is a key feature in various bioactive compounds. nih.gov Biocatalytic methods, such as the use of ThDP-dependent lyases or whole-cell redox processes, are often employed to achieve high enantioselectivity in the synthesis of chiral α-hydroxy ketones. nih.gov

The table below summarizes examples of complex molecules and scaffolds that can be conceptually derived from or are related to the this compound structure.

| Precursor/Related Scaffold | Synthetic Transformation | Resulting Complex Molecule/Scaffold | Potential Application |

| This compound | Base-mediated condensation with ketones | 4-Hydroxy-4-(pyridyl)alk-3-en-2-ones | Antimicrobial agents nih.gov |

| α-Hydroxy Ketones (general) | Biocatalytic asymmetric synthesis | Enantiomerically pure α-hydroxy ketones | Pharmaceutical intermediates nih.gov |

| 2-Bromo-4'-hydroxyacetophenone (related structure) | Thioetherification with heterocyclic thiols | 1-(4-hydroxyphenyl)-2-((heteroaryl)thio)ethanones | Enzyme inhibitors nih.gov |

Catalytic Roles of this compound and its Derivatives in Organic Transformations

While this compound itself is not typically employed as a catalyst, its derivatives, particularly metal complexes, hold significant promise in catalysis. The pyridine nitrogen and the hydroxyl and ketone oxygens can act as coordination sites for metal ions, leading to the formation of catalytically active species.

The incorporation of pyridyl-containing ligands into metal-organic frameworks (MOFs) can create heterogeneous catalysts with well-defined active sites. For example, MOFs with open metal sites and dangling pyridyl groups can act as dual-functional catalysts. acs.org The Lewis acidic metal centers and the Lewis basic pyridyl groups can work synergistically to catalyze reactions such as the cycloaddition of CO2 with epoxides. acs.org Iron-based MOFs containing 4'-pyridyl-2,2':6',2''-terpyridine have been shown to be effective precatalysts for the hydroboration of alkynes. nih.gov

Furthermore, chiral complexes derived from pyridylimines have been investigated as catalysts in asymmetric transfer hydrogenation of ketones. researchgate.net Although the enantioselectivity may vary, these studies demonstrate the potential of iron(II) complexes with pyridyl-based ligands to act as catalysts for the production of chiral alcohols, which are important building blocks in organic synthesis. researchgate.net The catalytic activity in these systems can be influenced by the specific structure of the ligand and the reaction conditions. researchgate.net

The table below outlines the catalytic applications of systems related to or derived from this compound.

| Catalyst Type | Ligand/Scaffold | Catalytic Reaction | Key Features |

| Metal-Organic Framework (MOF) | Tetrakis(4-pyridyloxymethylene)methane | CO2 Cycloaddition | Dual functional with Lewis acidic and basic sites acs.org |

| Metal-Organic Framework (MOF) | 4'-Pyridyl-2,2':6',2''-terpyridine | Hydroboration of alkynes | Recyclable iron-based catalyst nih.gov |

| Iron(II) Complex | Chiral (Pyridyl)imine | Asymmetric transfer hydrogenation of ketones | Homogeneous catalysis researchgate.net |

Integration of this compound in Supramolecular Assemblies and Self-Assembled Systems

The ability of this compound to participate in non-covalent interactions, such as hydrogen bonding (via its hydroxyl group) and metal coordination (via its pyridine nitrogen), makes it a suitable component for the construction of supramolecular assemblies. These self-assembled systems are ordered structures formed through the spontaneous organization of molecules.

The pyridyl group is a common motif in the design of ligands for coordination-driven self-assembly. By combining pyridyl-containing ligands with metal ions that have specific coordination geometries, a variety of discrete two- and three-dimensional structures can be formed, such as molecular triangles, squares, and cages. nih.gov For example, the assembly of ditopic pyridyl ligands with metal acceptors can lead to the formation of molecular rhomboids and catenanes. nih.gov

The self-assembly of mercury(II) perchlorate (B79767) with a bidentate pyridyl donor ligand in acetone (B3395972) has been shown to produce a tetranuclear complex through the formation of a dianionic acetonylate. rsc.org This demonstrates the role of the solvent and the ligand in directing the formation of complex supramolecular architectures. Furthermore, the study of intermolecular interactions in crystals of related compounds, such as 3,4-dihydropyrimidin-2(1H)-ones, reveals distinct patterns of hydrogen-bond networks that lead to the formation of infinite chains of molecules. researchgate.net

The table below summarizes the types of supramolecular assemblies that can be formed using pyridyl-containing building blocks.

| Assembly Type | Building Blocks | Driving Interactions | Resulting Structure |

| Coordination-driven self-assembly | Ditopic pyridyl ligands and metal ions (e.g., Pd(II), Pt(II)) | Metal-ligand coordination | Molecular rhomboids, catenanes, triangles nih.gov |

| Self-assembly with metal salts | Bidentate pyridyl ligand and Hg(ClO4)2 | Metal coordination, in-situ ligand formation | Tetranuclear mercury(II) complex rsc.org |

| Hydrogen-bonded networks | 3,4-Dihydropyrimidin-2(1H)-ones | Hydrogen bonding | Infinite molecular chains researchgate.net |

Exploration of this compound in the Design of Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The pyridyl group of this compound makes it a prime candidate for use as a ligand in the synthesis of these materials. The ability to modify the hydroxyl and ketone groups provides a route to functionalized ligands for the creation of MOFs with tailored properties.

The use of pyridyl-containing ligands is well-established in the field of MOFs. For example, 2-(4-pyridyl)-terephthalic acid has been used to construct zinc and cadmium MOFs with 2D and 3D frameworks. rsc.org The structural diversity of these materials is influenced by the coordination modes of the ligand. rsc.org Similarly, 4-hydroxypyridine-2,6-dicarboxylic acid and pyridine-2,6-dicarboxylic acid have been used to synthesize zinc and lanthanide coordination polymers with varied dimensionalities, from 1D chains to 3D microporous structures. nih.gov The presence of a hydroxyl group on the pyridine ring can have a significant impact on the resulting structure. nih.gov

Lanthanide-based MOFs (Ln-MOFs) are of particular interest due to their unique luminescent and magnetic properties. rsc.orgrsc.orgresearchgate.net The high coordination numbers of lanthanide ions allow for the formation of robust and porous frameworks. rsc.orgrsc.orgresearchgate.net The synthesis of Ln-MOFs often employs pyridyl-functionalized carboxylic acids as ligands, leading to materials with potential applications in sensing and catalysis. nih.govmdpi.com The combination of pyridyl-containing ligands like pyridyl oximes or alcohols with poly-carboxylic acids has been explored for the synthesis of new mixed-ligand MOFs. universityofgalway.ie

The table below provides examples of MOFs and coordination polymers constructed with pyridyl-containing ligands.

| Ligand | Metal Ion(s) | Resulting Framework | Potential Application |

| 2-(4-pyridyl)-terephthalic acid | Zn(II), Cd(II) | 2D and 3D MOFs rsc.org | Luminescent sensing rsc.org |

| 4-Hydroxypyridine-2,6-dicarboxylic acid | Zn(II), Nd(III), Gd(III), Dy(III), Er(III) | 1D, 2D, and 3D coordination polymers nih.gov | Functional materials |

| 2-(4-pyridyl)-terephthalic acid and oxalic acid | Eu(III), Gd(III) | 2D and 3D Lanthanide-MOFs nih.gov | Luminescent sensing nih.gov |

| 3,5-bis(4-pyridylmethylenoxyl) benzoate | Ni(II) | 1D coordination polymer forming a 3D supramolecular network scirp.org | Porous materials |

Role of this compound in Chemical Sensing and Detection Methodologies

Derivatives of this compound are promising candidates for the development of chemical sensors due to the responsive nature of the pyridyl and hydroxyl moieties. These functional groups can interact with analytes through various mechanisms, including metal coordination, hydrogen bonding, and host-guest interactions, leading to a detectable signal, often optical or electrochemical.

Luminescent MOFs (L-MOFs) are a class of materials that have shown great potential in chemical sensing. The incorporation of pyridyl-containing ligands into L-MOFs can lead to sensors with high sensitivity and selectivity. For instance, a cadmium-based MOF constructed from 2-(4-pyridyl)-terephthalic acid exhibits fluorescence quenching in the presence of acetone, making it a promising sensor for this solvent. rsc.org Lanthanide-based MOFs containing a similar ligand have been developed for the detection of Fe(III) ions, Cr2O7(2-) anions, and nitrofuran antibiotics through luminescence quenching. nih.gov The pyridyl nitrogen atoms within the pores of the MOF are thought to play a key role in the interaction with the analytes. nih.gov

Fluorescent probes based on pyridine derivatives have also been designed for pH sensing. researchgate.net The protonation and deprotonation of the pyridine nitrogen can lead to significant changes in the fluorescence properties of the molecule, allowing for the ratiometric detection of pH. researchgate.net Furthermore, electrochemical sensors can be developed using modified electrodes. While direct use of this compound in this context is not widely reported, the general principles of using functionalized nanocomposites and specific recognition elements like aptamers on electrode surfaces for detecting various analytes, from metal ions to small molecules, are well-established. mdpi.comiapchem.org

The table below highlights various sensing applications based on pyridyl-containing compounds and materials.

| Sensor Type | Sensing Material/Probe | Analyte | Detection Principle |

| Luminescent MOF Sensor | [Cd(pta)]·H2O}n (H2pta = 2-(4-pyridyl)-terephthalic acid) | Acetone | Fluorescence quenching rsc.org |

| Luminescent MOF Sensor | [Eu(pta)(C2O4)0.5(H2O)2]·2H2O | Fe(III), Cr2O7(2-), Nitrofuran antibiotics | Fluorescence quenching nih.gov |

| Fluorescent pH Probe | 3-(4-dimethylamino-phenyl)-2-pyridin-4-yl-acrylonitrile | H+ | Ratiometric fluorescence researchgate.net |

| Fluorescent Anion Sensor | 1-Hydroxycarbazole (related structure) | Fluoride and chloride anions | Fluorescence enhancement mdpi.com |

Mechanistic Investigations of 2 Hydroxy 1 4 Pyridyl Ethanone in Fundamental Biological Systems Excluding Clinical, Safety, and Dosage

Molecular Binding Interactions of 2-Hydroxy-1-(4-pyridyl)ethanone with Enzymes and Receptors

Detailed research specifically elucidating the molecular binding interactions of this compound with enzymes and receptors is not extensively available in the public domain. However, studies on analogous pyridine (B92270) derivatives provide insights into potential interaction mechanisms. For instance, various pyridine derivatives have been shown to interact with biological targets like adenosine (B11128) receptors. The binding affinity of these compounds is influenced by the nature and position of substituents on both the pyridine and other parts of the molecule.

Kinetic and Mechanistic Studies of Enzyme Inhibition by this compound

Specific kinetic and mechanistic studies detailing the enzyme inhibition profile of this compound are not prominently documented in scientific literature. General principles of enzyme inhibition involve the binding of an inhibitor to an enzyme, which decreases its activity. This can occur through several mechanisms, including competitive, non-competitive, and uncompetitive inhibition, each affecting the enzyme's kinetic parameters (Vmax and Km) differently. For example, studies on thieno[2,3-b]pyridine (B153569) analogues have identified potent inhibitors of eukaryotic elongation factor-2 kinase (eEF2-K), with inhibitory concentrations in the nanomolar range. Similarly, research on other pyridine-containing compounds has demonstrated their potential as enzyme inhibitors against various targets. However, without direct experimental data on this compound, its specific mode of enzyme inhibition and kinetic constants remain uncharacterized.

Elucidation of Receptor-Ligand Binding Modes through Molecular Modeling

While specific molecular modeling studies for this compound are not readily found, computational approaches are frequently used to understand how similar ligands bind to receptors. For example, research on 1,4-dihydropyridine (B1200194) and pyridine derivatives has explored their interaction with adenosine A3 receptors. Such studies typically involve docking the ligand into the receptor's binding site to predict the binding conformation and identify key interactions, such as hydrogen bonds and hydrophobic contacts with specific amino acid residues. These computational models are crucial for understanding the structural basis of ligand potency and selectivity.

Impact of this compound on Fundamental Cellular Signaling Pathways at a Molecular Level

There is a lack of specific research on the direct impact of this compound on fundamental cellular signaling pathways. However, related pyridine-based compounds have been shown to modulate various signaling cascades. For instance, certain phenyl-1-pyridin-2yl-ethanone-based iron chelators have been found to inhibit HIV-1 transcription by modulating the activities of cyclin-dependent kinases (CDKs) like CDK2 and CDK9 and increasing the expression of IκB-α, a key inhibitor of the NF-κB signaling pathway. The NF-κB pathway is critical in regulating immune responses, inflammation, and cell survival. Inhibition of this pathway can have significant cellular effects. Another related compound, 4-hydroxy-2-nonenal (HNE), is known to modulate cell signaling pathways and contribute to various pathological conditions by forming adducts with proteins and DNA.

Structure-Activity Relationship (SAR) Studies of this compound Analogs in Mechanistic Biological Contexts

Structure-activity relationship (SAR) studies provide valuable information on how chemical structure influences biological activity. For pyridine derivatives, SAR studies have revealed several key features that determine their efficacy and selectivity as enzyme or receptor modulators.

For instance, in a series of thieno[2,3-b]pyridine analogues designed as eEF2-K inhibitors, modifications around the core structure were critical for activity. A ring fusion adjacent to the nitrogen on the thienopyridine core was found to be essential for potent inhibition.

In another study on pyridine derivatives, the presence and position of hydroxyl (-OH), methoxy (B1213986) (-OMe), carbonyl (-C=O), and amino (-NH2) groups were found to enhance antiproliferative activity against cancer cell lines. Conversely, the inclusion of halogen atoms or bulky groups tended to decrease this activity.

Research on 1,4-dihydropyridine and pyridine derivatives as ligands for adenosine receptors has shown that bulky substituents at specific positions are tolerated and can influence selectivity. For example, the inclusion of a 6-phenyl group in certain dihydropyridines enhanced selectivity for the A3 adenosine receptor over A1 and A2A subtypes. These findings highlight the importance of specific structural modifications in designing potent and selective pyridine-based therapeutic agents.

The table below summarizes SAR findings for various pyridine analogs.

| Compound Series | Target/Activity | Key SAR Findings |

| Thieno[2,3-b]pyridine analogs | eEF2-K Inhibition | A ring fusion adjacent to the core nitrogen was critical for activity. |

| General Pyridine derivatives | Antiproliferative Activity | -OH, -OMe, -C=O, and -NH2 groups enhanced activity. Halogens or bulky groups decreased activity. |

| 1,4-Dihydropyridine and Pyridine derivatives | Adenosine Receptor Binding | Bulky groups at positions 4, 5, and 6 were tolerated. A 6-phenyl group enhanced A3 receptor selectivity. |

| 2-hydroxy-2-aryl-2,3-dihydro-imidazo[1,2-a]pyrimidinium salts | Biofilm Inhibition | The nature of the substituent at the 1-position had a major effect on activity. Intermediate length alkyl chains (C7-C10) were most potent. |

Future Research Directions and Unexplored Avenues for 2 Hydroxy 1 4 Pyridyl Ethanone

Synergistic Integration of Artificial Intelligence and Machine Learning in 2-Hydroxy-1-(4-pyridyl)ethanone Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of this compound. sjp.ac.lkeasychair.org These computational tools can significantly accelerate the discovery and development of new applications by analyzing vast datasets and predicting molecular properties. sjp.ac.lk

Key Research Areas:

Predictive Modeling: AI algorithms can be trained on existing data to predict the physicochemical properties, bioactivity, and potential applications of novel derivatives of this compound. This can guide synthetic efforts towards compounds with desired characteristics. sjp.ac.lk

Reaction Optimization: Machine learning models can optimize reaction conditions for the synthesis of this compound and its analogs, leading to higher yields, reduced reaction times, and improved purity. researchgate.net

Virtual Screening: AI-powered virtual screening can rapidly identify potential biological targets for this compound-based compounds, accelerating the drug discovery process. nih.gov By combining techniques like support vector machines (SVM) with molecular docking and pharmacophore scoring, the accuracy of virtual screening can be significantly enhanced. nih.gov

Novel Synthetic Methodologies and Eco-friendly Production of this compound

Developing novel and sustainable synthetic routes is crucial for the wider application of this compound. Green chemistry principles, such as the use of non-toxic solvents and catalyst-free conditions, are central to this endeavor. mdpi.comrsc.org

Potential Approaches:

Multicomponent Reactions: One-pot, multicomponent reactions offer an efficient and atom-economical approach to synthesize complex pyridone derivatives. mdpi.commdpi.com Solvent-free conditions for these reactions further enhance their eco-friendly nature. mdpi.comrsc.org

Catalyst-Free Synthesis: Exploring thermal multicomponent domino reactions under catalyst- and solvent-free conditions presents a green alternative for producing functionalized 2-pyridones. rsc.org

Base-Promoted Annulation: A base-promoted [4 + 2] annulation reaction of in situ-generated azadienes with active methylene (B1212753) compounds provides a transition-metal-free method to access highly functionalized 2-pyridones. organic-chemistry.org

Alternative Solvents: The use of water or recyclable media like polyethylene (B3416737) glycol (PEG-400) as a solvent can significantly reduce the environmental impact of the synthesis. mdpi.comresearchgate.net

Advanced In-Situ Characterization Techniques for Real-Time Monitoring of this compound Reactions

Real-time monitoring of chemical reactions provides invaluable insights into reaction kinetics, mechanisms, and the formation of intermediates. scispace.com The application of advanced in-situ characterization techniques can greatly enhance the understanding and control of reactions involving this compound.

Promising Techniques:

Spectroscopic Methods: Techniques like UV/vis, infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy can be integrated into continuous flow reactors to monitor reaction progress in real-time. scispace.comresearchgate.net

2D-Fluorescence Spectroscopy: This technique has shown promise in monitoring the biocatalytic synthesis of 2-hydroxy ketones, providing detailed information about the concentrations of substrates, products, and by-products. researchgate.net

Variable Bed Flow Reactor: In solid-phase synthesis, a pressure-based variable bed flow reactor allows for the real-time monitoring of resin swelling, which can indicate coupling efficiency and on-resin aggregation. researchgate.netrsc.org

Design of Next-Generation Functional Materials Utilizing the this compound Scaffold

The versatile structure of this compound makes it an excellent building block for the design of novel functional materials with tailored properties. nih.govrsc.org

Future Directions: